molecular formula C19H21N5O B2722145 2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline CAS No. 2380063-74-9

2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline

Cat. No.: B2722145
CAS No.: 2380063-74-9
M. Wt: 335.411
InChI Key: FQMVXUPQESGBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline typically involves multiple steps. The synthetic route often starts with the preparation of the quinoxaline core, followed by the introduction of the piperidine and pyrimidine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. .

Scientific Research Applications

2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoxaline can be compared with other quinoxaline derivatives, such as:

Properties

IUPAC Name

2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-14-9-21-19(22-10-14)25-13-15-5-4-8-24(12-15)18-11-20-16-6-2-3-7-17(16)23-18/h2-3,6-7,9-11,15H,4-5,8,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMVXUPQESGBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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